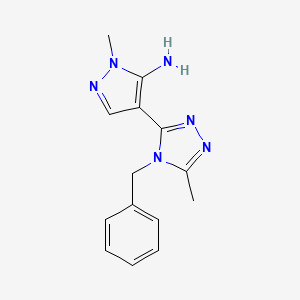

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-ylamine, also known as BMPT, is an organic compound with a wide range of applications in scientific research. BMPT is a synthetic compound that is commonly used in laboratory experiments to study the effects of various biochemical and physiological processes. BMPT has been found to have a number of advantages over other compounds, including its low cost, ease of synthesis, and its ability to act as an enzyme inhibitor.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds related to 1,2,4-triazole and pyrazole rings are synthesized through various chemical reactions, including coupling reactions, 1,3-dipolar cycloaddition, and condensation with aromatic aldehydes. These synthetic pathways often yield novel derivatives characterized by spectroscopic analyses such as IR, NMR, and mass spectrometry, confirming the presence of functional groups and structural integrity (Al‐Azmi & Mahmoud, 2020).

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of triazole and pyrazole derivatives. For instance, new Schiff and Mannich bases derived from 1,2,4-triazoles have shown significant antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Isloor, Kalluraya, & Shetty, 2009). Additionally, pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds exhibiting promising results against various microbial strains (Hassan, 2013).

Catalytic Applications

Triazole and pyrazole ligands have been incorporated into bi- and tri-metallic Rh and Ir complexes, which have been assessed as catalysts for chemical reactions such as the dihydroalkoxylation of alkynes. These complexes have demonstrated varying degrees of catalytic reactivity, suggesting their utility in facilitating organic transformations (Vuong, Wong, Bhadbhade, & Messerle, 2014).

Antioxidant and Analgesic Activities

Schiff bases containing triazole and pyrazole rings have been synthesized and evaluated for their analgesic and antioxidant properties. These compounds have shown significant activities in in vivo and in vitro assays, indicating their potential for developing new therapeutic agents (Karrouchi et al., 2016).

Eigenschaften

IUPAC Name |

4-(4-benzyl-5-methyl-1,2,4-triazol-3-yl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6/c1-10-17-18-14(12-8-16-19(2)13(12)15)20(10)9-11-6-4-3-5-7-11/h3-8H,9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPCMOMATSVHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=CC=C2)C3=C(N(N=C3)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)

![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)

![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)

![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2510251.png)